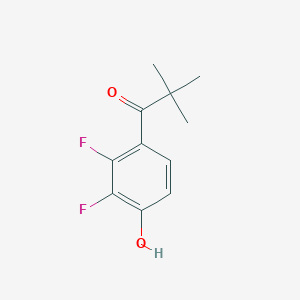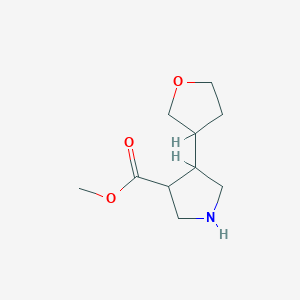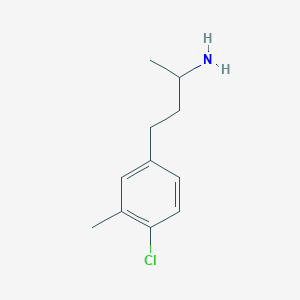![molecular formula C8H17BrO B15273603 1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane](/img/structure/B15273603.png)
1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a carbon atom, which is further connected to an oxygen atom and a butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-methylpropane with butanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of ethers, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols.
Reduction: Formation of alkanes.
Aplicaciones Científicas De Investigación
1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can interact with various molecular targets, including nucleophiles such as DNA, proteins, and other biomolecules, leading to modifications and potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methylpropane: A simpler alkyl halide with similar reactivity but without the butane chain.
1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]octane: A compound with additional halogen atoms and a longer carbon chain, leading to different reactivity and applications.
Uniqueness
1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane is unique due to its specific structure, which combines the reactivity of a bromine atom with the stability and versatility of a butane chain. This combination allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C8H17BrO |
|---|---|
Peso molecular |
209.12 g/mol |
Nombre IUPAC |
1-bromo-2-butoxy-2-methylpropane |
InChI |
InChI=1S/C8H17BrO/c1-4-5-6-10-8(2,3)7-9/h4-7H2,1-3H3 |
Clave InChI |
NAKGVSPPIPHZHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


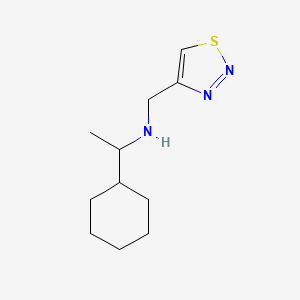

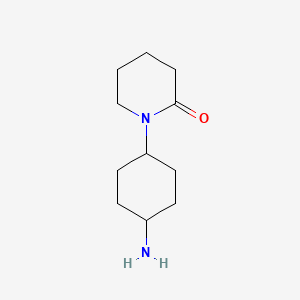

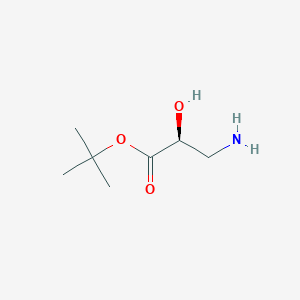
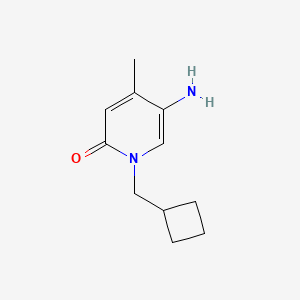
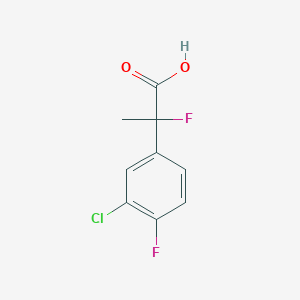
![2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol](/img/structure/B15273559.png)
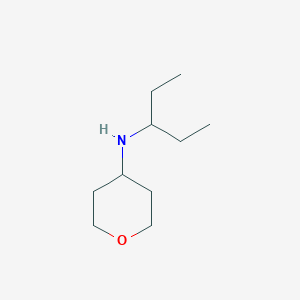
![6-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15273567.png)
